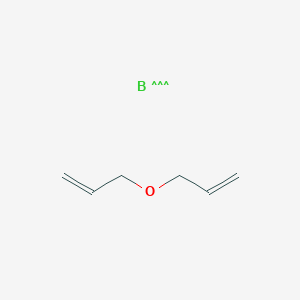![molecular formula C9H9ClN2O B13950796 (5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- is a heterocyclic aromatic compound that features a benzimidazole core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of o-phenylenediamine with formic acid or aldehydes, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the minor groove of DNA, forming non-covalent interactions that inhibit DNA-dependent functions . Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, which shares the core structure but lacks the specific substituents.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6, known for its role in vitamin B12 synthesis.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse biological activities.
Uniqueness: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-chloro and 2-methyl groups enhances its reactivity and potential for specific interactions with biological targets .
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
(5-chloro-2-methylbenzimidazol-1-yl)methanol |
InChI |
InChI=1S/C9H9ClN2O/c1-6-11-8-4-7(10)2-3-9(8)12(6)5-13/h2-4,13H,5H2,1H3 |
Clave InChI |
IPWPNYDGSRHGTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1CO)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


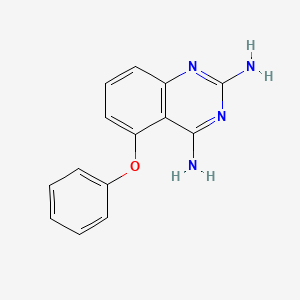
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)

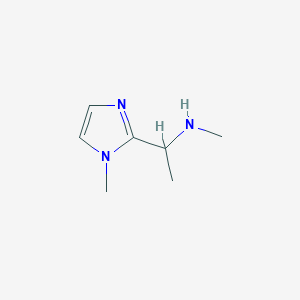
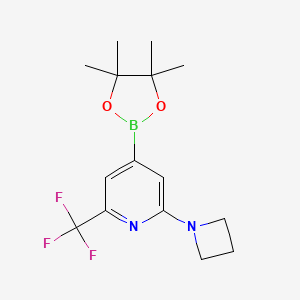

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
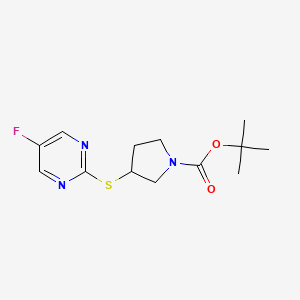
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)

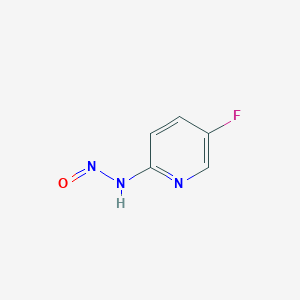

![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
